molecular formula C14H10Cl2O3 B595983 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid CAS No. 1261954-74-8

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Cat. No.: B595983
CAS No.: 1261954-74-8
M. Wt: 297.131
InChI Key: RBSFEHLYTMVVDN-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS: 1261954-74-8) is a substituted benzoic acid derivative characterized by a 3,5-dichlorophenyl group attached to the benzene ring at position 3 and a methoxy group at position 3.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSFEHLYTMVVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691286
Record name 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-74-8
Record name 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination Strategies for Aromatic Rings

Chlorination of benzoic acid derivatives is typically achieved via electrophilic aromatic substitution (EAS) using chlorine gas or sulfuryl chloride. However, direct chlorination of 5-methoxybenzoic acid often results in poor regioselectivity due to competing ortho/para-directing effects of the methoxy group. To address this, patented routes employ pre-functionalized intermediates :

Amino-Protected Intermediates

Patent CN105837432A describes a method where ortho-aminobenzoic acid is protected with trifluoroacetic acid to form 2-trifluoroacetamido benzoic acid. This intermediate undergoes chlorination with Cl₂ in glacial acetic acid at 40°C, achieving 95% yield of 3,5-dichloro-2-trifluoroacetamido benzoic acid. The trifluoroacetamido group prevents oxidation of the amine during chlorination.

Diazotization and Sandmeyer Reaction

An alternative approach from CN103224451B involves diazotization of 3,5-dichloro-2-aminobenzoic acid using NaNO₂ and HCl, followed by a Sandmeyer reaction with CuSO₄ catalysis. This method yields 3,5-dichlorobenzoic acid with 82.9% total recovery after crystallization from toluene.

Methoxy Group Installation

The methoxy group is typically introduced via nucleophilic aromatic substitution or Ullmann coupling . However, direct methoxylation of chlorinated intermediates is hindered by electron-withdrawing effects. A two-step strategy is preferred:

  • Methylation of hydroxyl precursors : 5-hydroxybenzoic acid is methylated using dimethyl sulfate or methyl iodide in the presence of K₂CO₃.

  • Late-stage coupling : Methoxy-substituted benzoic acid is coupled with 3,5-dichlorophenyl boronic acid via Suzuki-Miyaura reaction.

Integrated Synthesis Routes

Route 1: Sequential Chlorination and Methoxylation

  • Starting material : 5-methoxybenzoic acid.

  • Nitration : HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at positions 3 and 5.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

  • Chlorination : Cl₂ in acetic acid at 40°C (95% yield).

  • Diazotization : NaNO₂/HCl with CuSO₄ catalyst (82.9% yield).

Key data :

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C89
ReductionH₂, Pd-C, EtOH94
ChlorinationCl₂, CH₃COOH, 40°C95
DiazotizationNaNO₂, HCl, CuSO₄82.9

Route 2: Coupling of Pre-Functionalized Fragments

  • Synthesis of 3,5-dichlorophenyl boronic acid :

    • Bromination of 3,5-dichloroaniline with Br₂/FeBr₃.

    • Pd-catalyzed borylation using bis(pinacolato)diboron.

  • Suzuki-Miyaura coupling :

    • 5-methoxybenzoic acid bromide + 3,5-dichlorophenyl boronic acid.

    • Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C (78% yield).

Optimization of Reaction Conditions

Solvent Effects on Crystallization

Crystallization of the final product is critical for purity. Toluene and isopropanol are preferred solvents:

  • Toluene : Provides 98.6% purity for 3,5-dichlorobenzoic acid after recrystallization.

  • Isopropanol : Reduces co-crystallization of byproducts (e.g., unreacted amines).

Catalytic Systems for Diazotization

CuSO₄ is the standard catalyst, but FeCl₃ has been explored for cost reduction:

CatalystTemperature (°C)Yield (%)Purity (%)
CuSO₄8082.998.6
FeCl₃8576.495.2

Industrial-Scale Considerations

Cost Analysis of Protecting Groups

Trifluoroacetic acid (TFA) protection increases material costs but improves chlorination yields:

Protecting GroupChlorination Yield (%)Cost (USD/kg)
TFA95120
Acetyl8745

Waste Management

  • Chlorine gas residuals : Neutralized with NaOH scrubbing.

  • Cu-containing waste : Precipitation as Cu(OH)₂ for recycling.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: 3-(3,5-Dichlorophenyl)-5-carboxybenzoic acid.

    Reduction: 3-(3,5-Dichlorophenyl)-5-methoxybenzyl alcohol.

    Substitution: 3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of signal transduction processes that are critical for cell proliferation and survival .

Comparison with Similar Compounds

Positional Isomers

a. 4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid (CAS: 1261914-31-1)

  • Structural Differences : The methoxy group is positioned at carbon 3 instead of carbon 5, and the dichlorophenyl substituent shifts to carbon 3.
  • Impact : These positional changes alter electronic distribution, solubility, and reactivity. For instance, the meta-substituted methoxy group in the target compound may enhance steric hindrance compared to the para-substituted isomer.
  • Purity: 98% (vs.

Dichlorophenyl-Substituted Analogues

a. 3,6-Dichloro-2-methoxybenzoic acid (CAS: 1918-00-9)

  • Structural Features : Chlorine atoms occupy positions 3 and 6 on the benzene ring, with a methoxy group at position 2.
  • Comparison : The absence of a dichlorophenyl side chain reduces molecular weight and hydrophobicity. This compound’s ortho-methoxy group may increase acidity compared to the target compound’s meta-substitution .

b. 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid (CAS: 756493-00-2)

  • Key Differences : Incorporates a furyl-acrylic acid moiety instead of a benzoic acid backbone.
  • Functional Implications : The acrylic acid group introduces conjugated double bonds, enhancing UV absorption properties, whereas the target compound’s benzoic acid core favors hydrogen bonding and salt formation .

Methoxy-Substituted Benzoic Acid Derivatives

a. 5-Methoxybenzoic acid (from Tamarindus indica)

  • Structural Contrast : Lacks the dichlorophenyl substituent, resulting in lower molecular complexity.
  • Biological Relevance : Isolated from natural sources, 5-methoxybenzoic acid exhibits antioxidant properties, whereas the dichlorophenyl group in the target compound may confer enhanced bioactivity, such as antimicrobial or enzyme-inhibitory effects .

b. Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)

  • Substituent Analysis : Features hydroxyl groups at positions 3 and 4 and an acrylic acid chain, contrasting with the chloro and methoxy groups in the target compound.
  • Applications : Caffeic acid is widely used in food and cosmetics due to its antioxidant properties, while the target compound’s chlorine substituents may favor synthetic or pharmaceutical applications .

Trifluoromethoxy-Containing Analogues

a. 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic acid

  • Substituent Effects : The trifluoromethoxy group is a strong electron-withdrawing substituent, compared to the electron-donating methoxy group in the target compound.
  • Acidity : The dicarboxylic acid groups increase acidity (pKa ~2–3) relative to the single carboxylic acid in the target compound (pKa ~4–5) .

Research Implications

The structural nuances of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, particularly its dichlorophenyl and methoxy substituents, distinguish it from analogues in terms of electronic properties, solubility, and bioactivity. Positional isomerism (e.g., YB-2223 vs. YB-2226) and substituent electronegativity (e.g., Cl vs. OCH3) are critical factors in designing compounds for targeted applications, such as enzyme inhibition or antimicrobial agents .

Biological Activity

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C15H12Cl2O3
  • Molecular Weight : 307.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound has been shown to inhibit specific enzymes and modulate signaling pathways involved in cellular processes:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition is significant as it may lead to anti-inflammatory effects, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cell Signaling Modulation : The compound's structure allows it to engage with receptors involved in cell signaling pathways, potentially influencing gene expression and cellular proliferation .

Biological Activities

Several studies have assessed the biological activities of this compound:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
  • Antitumor Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and the inhibition of tumor growth .
  • Antimicrobial Properties : Some research highlights the antimicrobial activity of this compound against various bacterial strains, indicating its potential as a therapeutic agent in combating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production,
AntitumorInduction of apoptosis in cancer cells ,
AntimicrobialActivity against bacterial strains,

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of the compound using a murine model. The results showed a significant reduction in inflammatory markers after treatment with varying doses of this compound compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor activity of this compound against breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis rates as evidenced by flow cytometry assays. The authors concluded that this compound warrants further exploration as a potential chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically starts with halogenated benzoic acid derivatives (e.g., 3,5-dichlorophenyl precursors). Key steps include coupling reactions (e.g., Suzuki-Miyaura for biaryl formation) using palladium catalysts . Methoxy group introduction may involve nucleophilic substitution with methoxide under anhydrous conditions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, DCM/MeOH) is critical for ≥95% purity . Reaction optimization requires monitoring by TLC/HPLC and adjusting catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂) and solvents (DMF vs. THF) to minimize side products .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–7.5 ppm) and confirm methoxy (-OCH₃, δ ~3.8 ppm) .
  • HPLC-MS : Quantify purity (≥98%) and detect trace impurities using C18 columns (acetonitrile/0.1% formic acid gradient) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions for polymorph studies .
  • FT-IR : Identify carboxylic acid (-COOH, ~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition studies?

  • Methodology :

  • Enzyme assays : Test inhibition of cytochrome P450 isoforms or hydrolases using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1). IC₅₀ values are calculated via dose-response curves .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HepG2) to assess viability at 10–100 µM concentrations .
  • Protein-ligand docking : Preliminary computational screening (AutoDock Vina) identifies potential binding modes to prioritize wet-lab experiments .

Advanced Research Questions

Q. What mechanistic insights exist for the substitution reactions involving the dichlorophenyl moiety?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-Cl bond cleavage) .
  • DFT calculations : Model transition states (Gaussian 16) to predict regioselectivity in nucleophilic aromatic substitution .
  • Trapping intermediates : Use low-temperature NMR (-40°C) to detect transient species during methoxy group installation .

Q. How can computational modeling resolve contradictions in reported bioactivity data?

  • Methodology :

  • QSAR models : Train on PubChem BioAssay data (AID 1259402) to correlate substituent electronegativity (Cl vs. OCH₃) with antimicrobial activity .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding (GROMACS) under physiological pH to explain divergent IC₅₀ values across studies .
  • Meta-analysis : Statistically harmonize data from disparate sources (e.g., variance in enzyme sources or assay buffers) using R/Python .

Q. What strategies address contradictory degradation profiles in environmental fate studies?

  • Methodology :

  • Advanced LC-MS/MS : Quantify hydrolytic degradation products (e.g., 3,5-dichlorobenzoic acid) under controlled pH/temperature .
  • Soil adsorption assays : Compare Freundlich isotherms across soil types (sandy vs. clay) to explain variability in half-lives .
  • Interlaboratory validation : Standardize OECD 307 protocols to reduce methodological bias .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to resolve stereoisomers .
  • SFC (Supercritical Fluid Chromatography) : Optimize CO₂/co-solvent ratios for baseline separation of diastereomers .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental and simulated spectra .

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